1-Penten-4-yne

Overview

Description

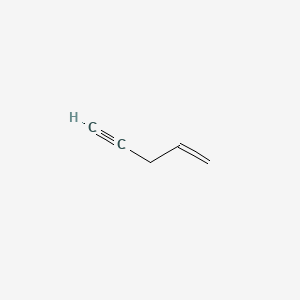

1-Penten-4-yne (CAS 871-28-3) is an unsaturated hydrocarbon with the molecular formula C₅H₆ and a molecular weight of 66.102 g/mol . Its structure features a double bond between carbons 1–2 and a triple bond between carbons 4–5: CH₂=CH–CH₂–C≡CH . This compound is synthesized via cross-coupling reactions, such as between 3-bromopropene and acetylene, achieving yields up to 48% .

This compound exhibits reactivity typical of conjugated enynes. For example, its reaction with bromine (Br₂) at −80°C preferentially targets the triple bond due to the higher electron density, yielding 4,5-dibromopent-1-yne as the major product . However, conflicting evidence suggests monobromination (4-bromo-1-pentene) under similar conditions, highlighting the need for further mechanistic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Penten-4-yne can be synthesized through various methods. One common approach involves the reaction of 1-pentene with acetylene in the presence of a catalyst such as copper(I) chloride and ammonium chloride. This reaction typically occurs under low-temperature conditions to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic dehydrogenation of 1-pentene. This process involves the removal of hydrogen atoms from 1-pentene to form the desired product. The reaction is typically carried out at elevated temperatures and in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-Penten-4-yne undergoes a variety of chemical reactions, including:

Addition Reactions: The compound can react with halogens such as bromine to form dihalogenated products.

Hydrogenation: The triple bond in this compound can be hydrogenated to form 1-penten-4-ene.

Polymerization: Due to the presence of both double and triple bonds, this compound can undergo polymerization reactions to form complex polymeric structures.

Common Reagents and Conditions:

Bromine: Used in addition reactions to form dihalogenated products.

Hydrogen Gas: Used in hydrogenation reactions to reduce the triple bond.

Catalysts: Copper(I) chloride and ammonium chloride are commonly used in the synthesis of this compound.

Major Products Formed:

4,5-Dibromopent-1-yne: Formed from the addition of bromine.

1-Penten-4-ene: Formed from the hydrogenation of the triple bond.

Scientific Research Applications

Organic Synthesis

1-Penten-4-yne serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in several synthetic pathways, including:

- Synthesis of Pharmaceuticals : The compound is employed in the synthesis of various pharmaceutical agents. For instance, it is used in the enantioselective synthesis of nonracemic geminal silylboronates, which are important intermediates in drug development .

- Synthesis of Trocheliophorolides : This compound has been identified as a precursor in the synthesis of trocheliophorolides, a class of natural products known for their biological activities .

Catalysis

In catalysis, this compound acts as a ligand in various catalytic reactions. Its triple bond allows for unique reactivity patterns:

- Hydrogenation Reactions : Studies have shown that this compound can undergo hydrogenation processes using nickel-based catalysts. Research indicates that its activity and selectivity can be finely tuned by modifying reaction conditions and catalyst composition .

- Alkynylstannylation : The compound is also used in palladium-catalyzed alkynylstannylation reactions, where it reacts with organostannanes to form conjugated (stannyl)enynes. This process showcases its utility in forming complex molecular architectures .

Material Science

Due to its polymerization potential, this compound is studied for the development of new polymeric materials:

- Polymer Synthesis : The compound's ability to undergo polymerization reactions makes it an attractive candidate for creating novel polymers with specific properties. Research into its polymerization behavior can lead to advancements in material science, particularly in developing materials with unique mechanical and thermal properties.

Case Study 1: Synthesis of Nonracemic Geminal Silylboronates

A study highlighted the use of this compound in synthesizing nonracemic geminal silylboronates through enantioselective pathways. The methodology involved several key steps where this compound acted as an essential intermediate, showcasing its importance in pharmaceutical chemistry .

Case Study 2: Hydrogenation Studies

Research conducted on the hydrogenation of this compound using nickel catalysts revealed significant insights into reaction kinetics and product selectivity. The findings indicated that adjusting parameters such as temperature and pressure could optimize yields and selectivity towards desired products .

Case Study 3: Alkynylstannylation Reactions

In another study focusing on palladium-catalyzed reactions, this compound was utilized to explore regioselectivity in alkynylstannylation processes. The results demonstrated high regioselectivity and efficiency, making it a valuable tool for synthesizing complex organic compounds .

Mechanism of Action

The reactivity of 1-penten-4-yne is primarily due to the presence of both a double bond and a triple bond. The compound can undergo electrophilic addition reactions, where the electron-rich double bond reacts with electrophiles. Additionally, the triple bond can participate in hydrogenation and polymerization reactions, leading to the formation of various products .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- 1-Penten-3-yne (methylvinylacetylene) shares the same molecular formula as this compound but differs in bond positions, leading to distinct reactivity .

- 1-Hepten-4-yne (C₇H₁₀) has a longer carbon chain, reducing volatility compared to C₅H₆ analogs .

Reactivity and Chemical Behavior

Electrophilic Addition Reactions

- This compound : Bromine adds to the triple bond (C4–C5) at −80°C, forming 4,5-dibromopent-1-yne . Alkynes react slower than alkenes due to higher electronegativity of sp-hybridized carbons .

- 1-Penten-3-yne : Bromine addition occurs at the triple bond (C3–C4), producing 3,4-dibromopent-1-ene. The proximity of the double bond (C1–C2) may influence regioselectivity.

- Cyclopentadiene : Reacts rapidly in Diels-Alder reactions due to conjugated π-system, unlike this compound .

Research Findings and Discrepancies

- Bromination Mechanism: Evidence conflicts on whether this compound undergoes mono- or dibromination at −80°C. Theoretical studies suggest that anti-addition to the triple bond is favored, supporting 4,5-dibromopent-1-yne as the major product , though experimental conditions (e.g., solvent, temperature) may alter outcomes .

- Reactivity Trends : Alkynes like this compound exhibit slower electrophilic addition than alkenes despite higher π-electron density, attributed to stronger sp-hybridized carbon electronegativity .

Biological Activity

1-Penten-4-yne, with the chemical formula and a molecular weight of 66.1011 Da, is an alkyne compound that exhibits a range of biological activities. This article provides an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). This unique structure allows for various electrophilic reactions, making it a valuable building block in organic synthesis. Its reactivity is influenced by environmental factors such as temperature and pH, which affect its stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to undergo addition reactions with electrophiles. For example, it can react with halogens to form dibrominated products or undergo hydrogenation to yield alkenes. These reactions can lead to the formation of biologically active derivatives.

Antioxidant Properties

Research has demonstrated that derivatives of this compound exhibit antioxidant activity. A study focused on phenolic derivatives isolated from Hypoxis rooperi showed significant radical scavenging capabilities through mechanisms like hydrogen atom transfer (HAT) and electron transfer . This suggests potential applications in preventing oxidative stress-related diseases.

Antidepressant Effects

A study on related compounds within the alkyne family revealed promising antidepressant properties. Specifically, 1,3-diyne compounds demonstrated protective effects on corticosterone-injured PC12 cells, with one compound showing significant regulation of apoptosis-related proteins. Behavioral studies indicated that this compound reduced immobility in the forced swim test, suggesting an antidepressant-like effect .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research published in the Journal of Natural Products indicated that certain derivatives exhibit activity against Gram-positive bacteria. This antimicrobial potential could be harnessed for developing new antibacterial agents .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 1-Penten-4-yne, and how can reaction conditions be controlled to minimize side-product formation?

Basic Research Focus

this compound can be synthesized via alkyne alkylation or dehydrohalogenation. Key considerations include:

- Catalyst selection : Use of strong bases (e.g., NaNH₂) for deprotonation, with temperature control to avoid polymerization .

- Purification : Fractional distillation under inert atmospheres to isolate the compound from alkyne oligomers .

- Side-product mitigation : Lowering reaction temperatures and using excess terminal alkynes to favor monosubstitution. Trial experiments to optimize molar ratios and stirring rates are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Basic Research Focus

- IR spectroscopy : Sharp absorption at ~3300 cm⁻¹ (C≡C-H stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm alkyne functionality .

- ¹³C NMR : Signals at δ 65–85 ppm (sp-hybridized carbons) and δ 100–120 ppm (terminal ≡C-H) .

- Mass spectrometry : Molecular ion peak at m/z 68 (C₅H₈) with fragmentation patterns indicating α-cleavage .

Methodological rigor requires triplicate measurements and comparison to reference databases to validate purity .

Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound, and how do these predictions align with experimental observations?

Advanced Research Focus

- DFT setup : Hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets model electron density and frontier orbitals. Exact exchange terms improve thermochemical accuracy .

- Reactivity insights : Calculations predict regioselectivity in electrophilic additions (e.g., H⁺ attack at the terminal alkyne). Experimental validation via kinetic studies (e.g., bromination rates) can test these predictions .

- Contradiction resolution : Discrepancies in bond dissociation energies may arise from solvent effects omitted in gas-phase simulations; explicit solvent models (e.g., PCM) improve alignment .

Q. What strategies can resolve contradictions in reported kinetic data for this compound’s [specific reaction], and how can experimental design be optimized for reproducibility?

Advanced Research Focus

- Variable isolation : Control humidity, oxygen levels, and catalyst purity to reduce confounding factors .

- Statistical analysis : Use ANOVA to compare datasets from independent studies, identifying outliers due to instrumental calibration differences .

- Meta-analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as solvent polarity effects on reaction pathways .

Q. How can isotopic labeling (e.g., deuterium) elucidate mechanistic pathways in this compound’s hydrogenation or cycloaddition reactions?

Advanced Research Focus

- Labeling protocol : Synthesize this compound-d₂ via deuteration of the terminal alkyne using D₂O and Lindlar catalyst .

- Mechanistic tracking : Monitor deuterium retention in products via mass spectrometry to distinguish between concerted vs. stepwise mechanisms (e.g., in Diels-Alder reactions) .

- Data interpretation : Compare kinetic isotope effects (KIE) with computational transition-state models to validate proposed mechanisms .

Q. What are the challenges in studying this compound’s stability under varying conditions, and how can degradation pathways be systematically analyzed?

Advanced Research Focus

- Accelerated aging tests : Expose the compound to UV light, heat, or oxidants, then quantify decomposition products via GC-MS .

- Multivariate analysis : Use principal component analysis (PCA) to correlate degradation rates with environmental factors (e.g., pH, O₂ levels) .

- Contradiction management : Address conflicting shelf-life data by standardizing storage protocols (e.g., inert vs. ambient conditions) across studies .

Q. How can the PICO framework structure a study investigating this compound’s role as a ligand in organometallic catalysis?

Methodological Guidance

- Population (P) : Transition-metal complexes (e.g., Pd, Cu).

- Intervention (I) : this compound as a π-ligand.

- Comparison (C) : Catalytic efficiency vs. alkynes with bulkier substituents.

- Outcome (O) : Turnover frequency (TOF) and enantioselectivity in cross-coupling reactions.

This framework ensures hypothesis-driven experimental design and systematic data collection .

Properties

IUPAC Name |

pent-1-en-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBTUTURSPCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870788 | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-28-3 | |

| Record name | 1-Penten-4-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.